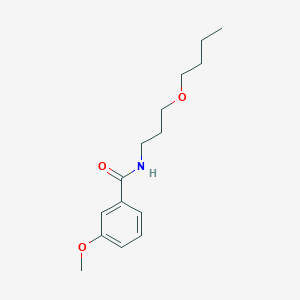
N-cycloheptyl-3-(4-methoxyphenyl)-2-phenylacrylamide
Overview
Description
N-cycloheptyl-3-(4-methoxyphenyl)-2-phenylacrylamide, commonly known as CMHPA, is a chemical compound that has been used in scientific research for various purposes. It is a member of the acrylamide family, which is known for its diverse biological activities. CMHPA is a potent inhibitor of the TRPA1 ion channel and has shown promising results in several studies.
Mechanism of Action
CMHPA is a potent inhibitor of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is activated by various stimuli, including temperature, mechanical stress, and chemical irritants. CMHPA binds to the cysteine residues of TRPA1, which prevents the channel from opening and inhibits the influx of calcium ions. This inhibition of TRPA1 has been shown to reduce pain and inflammation in various animal models.
Biochemical and Physiological Effects:
CMHPA has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain, asthma, and chronic obstructive pulmonary disease. CMHPA has also been shown to reduce blood pressure and improve vascular function in animal models.
Advantages and Limitations for Lab Experiments
CMHPA has several advantages for lab experiments. It is a potent inhibitor of the TRPA1 ion channel, which makes it a useful tool for studying the role of TRPA1 in various biological processes. CMHPA is also relatively easy to synthesize, which makes it readily available for research. However, CMHPA has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. CMHPA is also relatively unstable in solution, which can lead to degradation over time.
Future Directions
There are several future directions for the study of CMHPA. One area of research is the development of more potent and selective TRPA1 inhibitors. Another area of research is the investigation of the role of TRPA1 in other biological processes, such as cancer and diabetes. CMHPA has also shown promise as a potential therapeutic agent for the treatment of pain and inflammation in humans. Further research is needed to determine the safety and efficacy of CMHPA in humans.
Scientific Research Applications
CMHPA has been used in various scientific research studies. It has been shown to be a potent inhibitor of the TRPA1 ion channel, which is involved in pain and inflammation. CMHPA has been used to study the role of TRPA1 in neuropathic pain, asthma, and chronic obstructive pulmonary disease. It has also been used to investigate the role of TRPA1 in the regulation of blood pressure and vascular function.
properties
IUPAC Name |
(E)-N-cycloheptyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-26-21-15-13-18(14-16-21)17-22(19-9-5-4-6-10-19)23(25)24-20-11-7-2-3-8-12-20/h4-6,9-10,13-17,20H,2-3,7-8,11-12H2,1H3,(H,24,25)/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOPNNJVIQRDCF-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4701953.png)
![3-(3-pyridinylmethyl)-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4701958.png)
![2-[({3-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4701965.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4701969.png)

![3-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4701979.png)

![2-{[2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4702000.png)

![ethyl 1-({[2-(methylthio)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4702013.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4702021.png)
![N-(2,5-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4702023.png)
![6-cyclopropyl-N-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4702048.png)
![N-(2-fluorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4702060.png)